8-Hydroxy-2-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLRWTVKQDEJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668606 | |
| Record name | 8-Hydroxy-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-40-0 | |
| Record name | 8-Hydroxy-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20668606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Hydroxy-2-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-Hydroxy-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS Number for this derivative is not prominently listed in major chemical databases, this document constructs a robust profile through established synthesis principles, analysis of closely related analogues, and the extensive pharmacology of the 8-hydroxyquinoline scaffold.
Introduction: The Strategic Importance of the 8-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. The 8-hydroxyquinoline (8-HQ) moiety, in particular, imparts a unique set of physicochemical properties, most notably the ability to chelate essential metal ions. This chelation capability is a cornerstone of its diverse biological activities, which include antimicrobial, neuroprotective, anticancer, and anti-inflammatory effects.[1][2]
This compound integrates three key functional groups onto this scaffold:
-
An 8-hydroxyl group: Essential for metal ion chelation and forming critical hydrogen bonds with biological targets.
-
A 2-methyl group: Enhances lipophilicity, potentially improving membrane permeability and modulating target binding.
-
A 4-carboxylic acid group: Acts as a potent hydrogen bond donor and acceptor, providing a key anchor point for receptor interactions and influencing solubility and pharmacokinetic properties.
This strategic combination of functional groups makes it a compelling candidate for investigation as a targeted therapeutic agent.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| CAS Number | Not Assigned | Not found in primary chemical registration databases. |
| Molecular Formula | C₁₁H₉NO₃ | Based on chemical structure. |
| Molecular Weight | 203.19 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to beige solid | Typical for functionalized quinoline compounds.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid group provides some aqueous solubility, while the quinoline core imparts organic solubility. |
| pKa | ~4.0 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl) | Estimated based on similar aromatic carboxylic acids and 8-hydroxyquinoline analogues. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm range. A singlet for the methyl group (C2-CH₃) would be expected around δ 2.5-2.7 ppm. The hydroxyl and carboxylic acid protons would be broad singlets, with chemical shifts dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The carboxylic acid carbonyl carbon would be significantly downfield (δ > 165 ppm). The methyl carbon would appear upfield (δ ~20-25 ppm).
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (from both the hydroxyl and carboxylic acid groups) around 3400-2500 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and C=C/C=N stretches in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 204.06, confirming the molecular weight.
Synthesis and Purification: A Logic-Driven Approach
The most logical and efficient method for constructing the this compound scaffold is the Doebner Reaction . This classic multicomponent reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[5]
Proposed Synthetic Pathway: The Doebner Reaction
The synthesis proceeds by reacting 2-aminophenol (provides the 8-hydroxy group and benzene portion of the ring), acetaldehyde (provides the 2-methyl group), and pyruvic acid (provides the 4-carboxylic acid group and completes the pyridine ring).
Caption: Proposed Doebner reaction workflow for synthesis.
Detailed Experimental Protocol
Causality Behind Choices: This protocol is designed for robustness and yield. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction is run under reflux to provide the necessary activation energy for the cyclization and dehydration steps.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 eq.), pyruvic acid (1.1 eq.), and absolute ethanol.
-
Initiation: Begin stirring the mixture. Slowly add acetaldehyde (1.2 eq.) dropwise to the suspension. Rationale: Slow addition is crucial to control the initial exothermic condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Sustained heating drives the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps.
-
Workup: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
-
Washing: The crude solid is washed sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
Purification Protocol
Recrystallization is the most effective method for purifying the crude product.
-
Solvent Selection: A mixed solvent system of ethanol and water is ideal. The product should be highly soluble in hot ethanol and poorly soluble in cold water.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and dry under vacuum. The purity should be confirmed by melting point analysis and spectroscopy.
Biological Activity and Applications in Drug Development
The therapeutic potential of this compound stems from the well-documented activities of the 8-HQ scaffold.[2][6]
Primary Mechanism of Action: Metal Ion Chelation
The primary mechanism of action for many 8-hydroxyquinolines is their ability to act as bidentate chelating agents for biologically important metal ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] These metal ions are critical cofactors for numerous enzymes involved in cellular proliferation and survival, such as metalloproteinases and ribonucleotide reductase.
By sequestering these ions, this compound can disrupt essential enzymatic processes, leading to cytostatic or cytotoxic effects. This is particularly relevant in cancer therapy, where tumor cells often have an elevated demand for these metals.[4]
Caption: Mechanism via metal ion chelation and enzyme inhibition.
Therapeutic Potential
-
Anticancer Agents: By disrupting iron metabolism, 8-HQ derivatives can induce apoptosis in cancer cells. The specific substitution pattern of this compound may offer selectivity for certain cancer cell types.[6][7]
-
Neuroprotective Agents: In neurodegenerative diseases like Alzheimer's, dysregulation of metal ions contributes to oxidative stress and amyloid plaque formation. Chelators like 8-HQ derivatives can help restore metal homeostasis, representing a promising therapeutic strategy.[1]
-
Antimicrobial and Antiviral Activity: Many essential microbial enzymes are metal-dependent. The chelation properties of 8-HQ compounds can effectively inhibit microbial growth and viral replication.[2][6]
Safety and Handling
Based on analogous compounds like 2-Hydroxyquinoline-4-carboxylic acid, this compound should be handled with appropriate care.[8]
-
GHS Hazard Statements (Predicted): May be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[8]
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a molecule with significant, untapped potential in drug discovery. Its rational design combines the proven metal-chelating ability of the 8-hydroxyquinoline core with functional groups that can enhance potency, selectivity, and pharmacokinetic properties. The synthetic route via the Doebner reaction is straightforward and scalable, making this compound accessible for further investigation. Future research should focus on its in-vitro and in-vivo evaluation against various cancer cell lines, microbial strains, and in models of neurodegenerative disease to fully elucidate its therapeutic promise.
References
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available at: [Link].
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link].
-
Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Available at: [Link].
-
2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3. PubChem. Available at: [Link].
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link].
-
Doebner-von Miller Synthesis. Cambridge University Press. Available at: [Link].
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- 1. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 2. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid | 495409-74-0 | Benchchem [benchchem.com]
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- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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structure of 8-Hydroxy-2-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Structure, Synthesis, and Application of 8-Hydroxy-2-methylquinoline-4-carboxylic Acid
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides a detailed examination of this compound, a derivative with significant potential in drug development and materials science. We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, delineate synthetic pathways, and discuss its biological activities, with a focus on its role as a metal chelator and enzyme inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising molecule.
Introduction to the Quinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in chemical and biological sciences.[1][2] As a bicyclic aromatic heterocycle, it possesses unique electronic properties and a conformationally rigid structure. The defining feature of 8-HQ and its derivatives is their potent ability to act as bidentate chelating agents for a wide array of metal ions.[3][4] This chelation profoundly influences their biological activity, leading to applications as antibacterial, antifungal, anticancer, and neuroprotective agents.[1] The addition of a methyl group at the 2-position and a carboxylic acid at the 4-position, as in this compound, further modulates the molecule's steric and electronic properties, enhancing its specificity and potential as a targeted therapeutic.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The core of the molecule is a quinoline ring system. The key functional groups are strategically positioned to confer specific chemical and biological properties:
-
8-Hydroxy Group: This phenolic hydroxyl group is crucial for metal chelation, forming a stable five-membered ring with the quinoline nitrogen and a coordinated metal ion.
-
2-Methyl Group: This group can influence the molecule's lipophilicity and steric profile, potentially affecting its binding affinity to biological targets.
-
4-Carboxylic Acid Group: This acidic moiety enhances water solubility and provides an additional coordination site, potentially making the compound a tridentate chelating agent.[4] It is a key feature in compounds designed to inhibit enzymes like dihydroorotate dehydrogenase (DHODH).[5]
The systematic IUPAC name for this compound is This compound .
Caption: 2D .
Physicochemical Data Summary
| Property | Predicted Value / Analog Data | Source (Analog) |
| Molecular Formula | C₁₁H₉NO₃ | N/A |
| Molecular Weight | 203.19 g/mol | N/A |
| Appearance | Likely a yellow crystalline powder | [4] |
| Melting Point | >200 °C (decomposes) | [4] (8-Hydroxy-2-quinolinecarboxylic acid: 213-214 °C) |
| pKa (Phenolic OH) | ~9.3 | [6] (Methyl 8-hydroxyquinaldate: 9.26) |
| pKa (Carboxylic Acid) | ~2-3 | General value for quinoline-4-carboxylic acids |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and basic aqueous solutions | General chemical principles |
| CAS Number (Analog) | 55698-67-4 (8-Hydroxyquinoline-4-carboxylic acid) | [7] |
Spectroscopic Characterization
The unique gives rise to a distinct spectroscopic fingerprint, essential for its identification and characterization.
-
¹H NMR: The spectrum would show distinct aromatic protons in the 7.0-8.5 ppm range, with coupling patterns indicative of their positions on the quinoline ring. A singlet for the methyl group (CH₃) would appear upfield, around 2.6 ppm. The hydroxyl and carboxylic acid protons would be broad singlets, exchangeable with D₂O.
-
¹³C NMR: The spectrum would display 11 distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield signal (>165 ppm). The aromatic carbons would appear between 110-150 ppm, and the methyl carbon would be the most upfield signal (~20 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the phenol (~3400 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C=C/C=N stretching from the aromatic quinoline core (~1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, the expected molecular ion peak would be [M+H]⁺ at m/z 204.2.
Synthesis and Chemical Reactivity
Synthetic Strategies
Quinoline-4-carboxylic acids are commonly synthesized via the Doebner–von Miller reaction or the Pfitzinger reaction . A plausible and efficient route for this compound involves a modified Pfitzinger reaction. This approach utilizes the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.
Caption: Pfitzinger reaction workflow for synthesis.
This one-pot synthesis is advantageous due to its high atom economy and the availability of substituted isatin precursors.[8]
Key Chemical Reactivity: Metal Chelation
The primary driver of the bioactivity of 8-hydroxyquinolines is their ability to chelate metal ions. The 8-hydroxyl group and the quinoline nitrogen form a pincer-like structure that binds essential transition metals such as iron (Fe), copper (Cu), and zinc (Zn). This sequestration disrupts the normal function of metalloenzymes, which are critical for cellular processes in pathogens and cancer cells.
Caption: Conceptual diagram of enzyme inhibition via metal chelation.
Biological Activity and Applications
Therapeutic Potential
The unique makes it a candidate for several therapeutic applications.
-
Anticancer Activity: Many cancers exhibit dysregulated metal homeostasis. By chelating intracellular iron or copper, 8-HQ derivatives can induce oxidative stress and apoptosis in cancer cells. Furthermore, quinoline-4-carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine biosynthesis required for rapid cell proliferation.[5] DHODH inhibition leads to pyrimidine starvation and cell cycle arrest, making it a validated anticancer target.[5]
-
Antiviral and Antibacterial Activity: Viruses and bacteria rely on host or native metalloenzymes for replication and survival. The condensation of 8-hydroxyquinoline-2-carboxylic acid has been used to create derivatives active against viruses like H5N1 and Dengue.[1] The chelation of essential metal ions by this compound can disrupt these vital processes, providing a broad-spectrum antimicrobial effect.
Applications in Materials Science
The parent compound, 8-hydroxyquinoline, is famous for its aluminum complex (Alq₃), a key component in organic light-emitting diodes (OLEDs).[3] The substituents on the quinoline ring can tune the photoluminescent properties of these metal complexes. The methyl and carboxylic acid groups on this compound could be used to create novel organometallic complexes with tailored emission spectra for applications in displays, lighting, and chemical sensors.
Experimental Protocols
The following are representative protocols that a researcher might employ for the synthesis and biological evaluation of this compound.
Protocol: Synthesis via Pfitzinger Reaction
Objective: To synthesize this compound.
Materials:
-
3-Hydroxyisatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyisatin (1 eq.) in a 30% aqueous solution of KOH.
-
Add an excess of acetone (5 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 12 hours. The solution will darken.
-
After cooling to room temperature, slowly acidify the reaction mixture with 1M HCl until the pH is approximately 4-5.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Dry the product under vacuum. Confirm identity and purity using NMR and MS analysis.
Protocol: In Vitro DHODH Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP, indicator dye)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
Synthesized compound dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, DHODH enzyme, decylubiquinone, and DCIP to each well.
-
Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (0% inhibition) and a known inhibitor control (100% inhibition).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, dihydroorotate, to all wells.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color loss.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a molecule of significant scientific interest, built upon the robust and versatile quinoline scaffold. Its structure is intelligently designed to leverage the powerful metal-chelating properties of the 8-hydroxyquinoline core while incorporating a carboxylic acid moiety known to target critical enzymes like DHODH. This combination of functionalities makes it a highly promising candidate for the development of novel anticancer and antimicrobial agents. Furthermore, its potential for forming luminescent metal complexes opens avenues in materials science. The synthetic accessibility and rich chemical reactivity of this compound ensure that it will remain a focal point for future research and development.
References
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Wikipedia. 8-Hydroxyquinoline. [Link]
-
Al-Hussain, S. A., & Ali, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Mol-Instincts. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER Chemical Information. [Link]
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PubChem. 3-hydroxy-2-methylquinoline-4-carboxylic acid. [Link]
-
Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]
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-
Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
PubChem. 2-Methyl-8-hydroxyquinoline. [Link]
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Methodological & Application
Application Notes and Protocols: The Role of 8-Hydroxyquinolines in Modern Cancer Research
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 8-hydroxyquinoline (8-HQ) and its derivatives in cancer research. It provides an in-depth exploration of their mechanisms of action, summaries of key compounds, and robust, field-proven experimental protocols.
Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) is a heterocyclic aromatic organic compound consisting of a pyridine ring fused to a phenol.[1] This structure confers a unique set of chemical properties, most notably its function as a potent and versatile chelator of metal ions, including biologically crucial cations like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺).[2][3][4] While long recognized for antimicrobial and neuroprotective properties, the 8-HQ scaffold has emerged as a highly promising platform for the development of novel anticancer agents.[1][3][5] Its derivatives demonstrate a remarkable ability to modulate multiple cellular pathways critical for cancer cell survival and proliferation.[1][6]
The fundamental principle behind their anticancer potential lies in their ability to disrupt the delicate metal ion homeostasis within tumor cells, which is often dysregulated compared to healthy cells.[3][6] This disruption serves as a primary trigger for a cascade of downstream events, including the generation of reactive oxygen species (ROS), inhibition of critical enzymatic machinery, and ultimately, the induction of programmed cell death.[6][7]
Core Mechanisms of Anticancer Action
The anticancer efficacy of 8-HQ derivatives is not attributed to a single mode of action but rather to a multi-pronged attack on cancer cell vulnerabilities.
Disruption of Metal Ion Homeostasis
Cancer cells have an increased demand for metal ions to support rapid proliferation and metabolic activity.[3] 8-HQ derivatives exploit this dependency. They act as ionophores , chelating extracellular metal ions and shuttling them across the cell membrane, leading to an abnormal increase in intracellular metal concentrations.[6][8][9]
-
Copper and Zinc Ionophoric Activity: Derivatives like Clioquinol (CQ) and PBT2 have been shown to increase intracellular levels of copper and zinc.[3][8][10] This influx overwhelms the cell's buffering capacity, leading to metal-induced toxicity. This is a key distinction from simple chelation, which would deplete metal ions. Instead, 8-HQs cause a toxic accumulation inside the cancer cell.[9][10]
Induction of Oxidative Stress and Apoptosis
The ionophore-mediated accumulation of redox-active metals, particularly copper, catalyzes the production of highly damaging Reactive Oxygen Species (ROS).[6][7]
-
ROS Generation: The intracellular Cu(II) complexes can be reduced to Cu(I) by cellular reductants like glutathione (GSH). This Cu(I) can then react with oxygen to produce superoxide radicals and other ROS, leading to a state of severe oxidative stress.[6]
-
Apoptotic Cascade: Overwhelming ROS levels damage lipids, proteins, and DNA, triggering intrinsic apoptotic pathways.[7] Furthermore, some 8-HQ complexes, such as tris(8-hydroxyquinoline)iron (Feq3), can activate death receptor signaling pathways, directly initiating apoptosis.[11] This culminates in the activation of caspases and the systematic dismantling of the cell.[9]
Inhibition of the Proteasome and Induction of ER Stress
The ubiquitin-proteasome system is critical for degrading misfolded or damaged proteins, and cancer cells are highly reliant on it to manage proteotoxic stress.
-
Proteasome Inhibition: Clioquinol, particularly when complexed with copper, has been shown to be a potent inhibitor of the 26S proteasome.[8][12] This inhibition leads to the accumulation of polyubiquitinated proteins, causing severe endoplasmic reticulum (ER) stress.
-
Paraptosis and Apoptosis: This aggravated ER stress can trigger multiple cell death modalities. One is a non-apoptotic cell death mechanism called paraptosis , characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria.[13][14][15] Additionally, prolonged ER stress can also initiate the unfolded protein response (UPR), which ultimately converges on apoptotic pathways.[13]
Modulation of Key Signaling Pathways
8-HQ derivatives interfere with critical signaling cascades that promote cancer cell growth and survival.
-
ERK and AKT Pathways: The compound HQ-11, a novel 8-HQ derivative, has been shown to induce cell death by activating the ERK pathway.[13] Clioquinol has been found to suppress angiogenesis by promoting the degradation of VEGFR2, a key receptor tyrosine kinase, and its combination with AKT inhibitors shows synergistic effects in suppressing tumor growth.[16]
The interconnected nature of these mechanisms is visualized below.
Caption: Standard experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, A549) to ~80% confluency under standard conditions (37°C, 5% CO₂). [17] * Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of the 8-HQ derivative in sterile DMSO. Serially dilute the stock to create a range of working concentrations in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. [18] * Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., cisplatin, doxorubicin). [17] * Blank: Wells with medium but no cells to serve as a background control for absorbance readings.
-
-
Incubate the plate for a predetermined period (typically 24, 48, or 72 hours). [18]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. [18] * Expertise Insight: During this time, visually inspect the wells under a microscope. Viable cells should contain visible dark purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the crystals. [18] * Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Markers
Western blotting allows for the detection and semi-quantification of specific proteins, providing mechanistic insights into how an 8-HQ derivative induces cell death.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the 8-HQ derivative at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Lowry assay.
-
Trustworthiness Note: Accurate protein quantification is paramount for ensuring equal loading across lanes, which is the foundation of a reliable Western blot. [19]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples by diluting them with lysis buffer and Laemmli sample buffer. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Perform densitometry analysis to quantify band intensity. Normalize the intensity of the target protein band to the corresponding loading control band to correct for any loading inconsistencies.
-
Protocol 3: Measurement of Intracellular ROS with DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. Non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with the 8-HQ derivative at the desired concentrations for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
-
-
Probe Loading:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells three times with serum-free medium or PBS to remove any extracellular probe. [7] * Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated samples to the vehicle control.
-
Express the results as a fold change in ROS production relative to the control.
-
Conclusion and Future Outlook
8-Hydroxyquinoline and its derivatives represent a dynamic and promising class of compounds in cancer research. Their ability to simultaneously target multiple hallmarks of cancer—including metal homeostasis, redox balance, protein degradation, and survival signaling—makes them attractive candidates for further development. The protocols detailed herein provide a robust framework for researchers to explore the anticancer potential of novel 8-HQ analogues, elucidate their mechanisms of action, and contribute to the development of next-generation cancer therapies.
References
-
Barreiro, E., et al. (2024). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Available at: [Link]
-
Malinowska, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]
-
Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. ACS Omega. Available at: [Link]
-
Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Mughaid, H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Video Abstract (2013). 8-Hydroxyquinolines chelating properties and medicinal applications. Yusuf Ozkay. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]
-
Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis. Available at: [Link]
-
Hsia, T-C., et al. (2019). Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. Phytomedicine. Available at: [Link]
-
Bare, A. G., & Schimmer, A. D. (2021). Feasibility of Repurposing Clioquinol for Cancer Therapy. Current Molecular Pharmacology. Available at: [Link]
-
Summers, K. L., et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics. Available at: [Link]
-
ALZFORUM (2023). PBT2. ALZFORUM. Available at: [Link]
-
Ding, W-Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. Cancer Research. Available at: [Link]
-
Chen, Y., et al. (2024). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. Cellular and Molecular Life Sciences. Available at: [Link]
-
Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. ResearchGate. Available at: [Link]
-
Ding, W-Q., et al. (2005). Anticancer Activity of the Antibiotic Clioquinol. ResearchGate. Available at: [Link]
-
Nalla, K. (2024). Response to: "I am struggling with western blot. especially with inconsistency in housekeeping protein loading. any help?". ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. ProQuest. Available at: [Link]
-
Yang, Y., et al. (2007). Clioquinol, a Therapeutic Agent for Alzheimer's Disease, Has Proteasome-Inhibitory, Androgen Receptor–Suppressing, Apoptosis-Inducing, and Antitumor Activities in Human Prostate Cancer Cells and Xenografts. Cancer Research. Available at: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]
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Application Note: Formation and Characterization of 8-Hydroxy-2-methylquinoline-4-carboxylic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
The 8-hydroxyquinoline (8-HQ) scaffold is a foundational "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are renowned for their wide range of applications, including as antimicrobial, anticancer, and neuroprotective agents, as well as fluorescent chemosensors and materials in organic light-emitting diodes (OLEDs).[2][3][4] The biological and material properties of 8-HQ derivatives are intrinsically linked to their potent ability to chelate metal ions.[4][5]
This guide focuses on a specific, multifunctional derivative: 8-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQC) . This ligand enhances the classic 8-HQ framework with two key functional groups:
-
A carboxylic acid group at the 4-position , which provides an additional coordination site, potentially increasing the stability and modifying the geometry of the resulting metal complexes.
-
A methyl group at the 2-position , which can influence the ligand's electronic properties and steric environment.
The formation of metal complexes with HMQC is a critical step in harnessing its potential. Chelation can dramatically alter the molecule's properties, often leading to enhanced biological activity compared to the free ligand.[6] This document provides a detailed exploration of the coordination chemistry of HMQC, followed by robust, step-by-step protocols for the synthesis and characterization of its metal complexes.
Coordination Chemistry and Ligand Properties
The power of HMQC as a chelating agent stems from the precise arrangement of its donor atoms. The deprotonated hydroxyl group at the C-8 position and the lone pair of electrons on the quinoline nitrogen at N-1 form a stable five-membered ring upon coordination with a metal ion. The addition of the carboxylic acid group at C-4 introduces a third potential coordination site.
Causality of Chelation: HMQC can act as a bidentate or a tridentate ligand. The coordination mode depends on the metal ion, the pH of the reaction medium, and the stoichiometry.
-
Bidentate Coordination: In many cases, it will coordinate similarly to standard 8-HQ, using the phenolic oxygen and quinoline nitrogen. The carboxylate group may then participate in intermolecular interactions or remain available for further functionalization.
-
Tridentate Coordination: For certain metal ions with a preference for higher coordination numbers, the carboxylate oxygen can also bind to the metal center, forming a highly stable complex. This tridentate chelation leads to rigid structures that are often responsible for enhanced fluorescence and biological activity.[7][8]
The stability of complexes formed with divalent metal ions is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7] This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series.[7]
Diagram 1: Structure and Chelation Sites of HMQC
Caption: Molecular structure of HMQC highlighting the three potential coordination sites.
Experimental Protocols
Protocol 1: Synthesis of this compound (HMQC)
The synthesis of substituted quinoline-4-carboxylic acids can often be achieved via the Doebner-von Miller reaction or related cyclization strategies. This protocol outlines a representative synthesis.
Scientific Rationale: This procedure involves the condensation of an aromatic amine (2-aminophenol), an α,β-unsaturated carbonyl precursor (pyruvic acid), and an aldehyde (acetaldehyde). The reaction proceeds through a series of additions and a final oxidative cyclization to form the quinoline ring system.
Materials:
-
2-Aminophenol
-
Pyruvic acid
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (0.1 mol) in 100 mL of ethanol.
-
Acidification: Slowly add concentrated HCl (0.15 mol) to the solution while stirring. This step protonates the amine, making it soluble and activating the aromatic ring.
-
Addition of Reagents: To the stirred solution, add pyruvic acid (0.1 mol) followed by the dropwise addition of acetaldehyde (0.12 mol). The order of addition is crucial for controlling the reaction pathway.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, a precipitate should form. If not, slowly neutralize the mixture with a 2M NaOH solution until a solid appears.
-
Purification: Filter the crude product and wash it with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the solid product by recrystallizing from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure HMQC.
-
Validation: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.
Protocol 2: General Procedure for Metal Complex Formation
This protocol provides a versatile method for synthesizing HMQC complexes with various divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺).
Scientific Rationale: The synthesis is typically performed in a solvent that can dissolve both the organic ligand and the inorganic metal salt.[1] A base is added to deprotonate the acidic phenolic and carboxylic protons of HMQC, converting it into an anionic ligand that readily coordinates to the positively charged metal cation. The stoichiometry is typically controlled at a 2:1 or 3:1 ligand-to-metal molar ratio to favor the formation of stable octahedral complexes.[3]
Materials:
-
Purified HMQC ligand
-
Metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O)
-
Solvent: Ethanol/Water mixture (e.g., 80:20 v/v)[1]
-
Base: 1M Sodium Hydroxide (NaOH) or triethylamine (TEA)
-
Magnetic stirrer, beakers, filtration apparatus
Procedure:
-
Ligand Solution Preparation: Dissolve HMQC (2 mmol) in 50 mL of the ethanol/water solvent mixture in a 100 mL beaker. Gentle heating may be required.
-
Deprotonation: While stirring, add the base dropwise to the ligand solution until the pH reaches a value suitable for complexation (typically pH 7-8). This ensures the hydroxyl and carboxylic groups are deprotonated and available for coordination.[1] A distinct color change may be observed.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (1 mmol, for a 2:1 complex) in 20 mL of distilled water.
-
Complexation Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution. The formation of a colored precipitate almost immediately indicates the formation of the metal complex.
-
Reaction Completion: Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. For some metals, gentle heating (50-60 °C) can improve crystallinity and yield.
-
Isolation and Washing: Collect the precipitated complex by vacuum filtration. Wash the solid sequentially with distilled water (to remove unreacted metal salts and base) and then with cold ethanol (to remove unreacted ligand).
-
Drying: Dry the final complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60 °C).
Diagram 2: Experimental Workflow for Metal Complex Synthesis
Caption: A step-by-step workflow for the synthesis and validation of HMQC metal complexes.
Characterization and Data Interpretation
Validation of complex formation is a critical, self-validating step. The following techniques confirm that the metal ion has successfully coordinated to the HMQC ligand.
Protocol 3: Spectroscopic Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a powerful tool to confirm coordination. The binding of the metal ion to the donor atoms of the ligand alters the bond strengths, leading to predictable shifts in the vibrational frequencies.[1]
Procedure:
-
Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum of the free HMQC ligand as a reference.
-
Acquire the spectrum of the synthesized metal complex.
-
Compare the two spectra, focusing on the key regions summarized in the table below.
Table 1: Expected FT-IR Spectral Shifts Upon Complexation
| Functional Group | Vibration Type | Wavenumber in Free Ligand (cm⁻¹) | Expected Change in Complex | Rationale |
| Phenolic -OH | O-H stretch (broad) | ~3400 - 3200 | Disappearance | Deprotonation of the hydroxyl group upon coordination.[1] |
| Carboxylic Acid C=O | C=O stretch | ~1720 - 1700 | Shift to lower frequency (~1650-1600) | Coordination of the carboxylate oxygen weakens the C=O double bond. |
| Quinoline Ring | C=N stretch | ~1600 - 1580 | Shift to lower frequency | Coordination of the metal to the quinoline nitrogen withdraws electron density. |
| New Bands | M-O, M-N stretches | N/A | Appearance in far-IR region (~550-400) | Formation of new metal-ligand bonds.[1] |
B. UV-Visible Spectroscopy
Rationale: The electronic transitions within the ligand are sensitive to the coordination environment. Chelation typically causes a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maxima (λ_max) due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.[1]
Procedure:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of the free ligand and the metal complex in a suitable solvent (e.g., DMSO or Methanol).
-
Use the pure solvent as a blank.
-
Record the absorption spectra from approximately 200 to 800 nm.
-
Compare the λ_max values of the ligand and the complex. A significant shift confirms a change in the electronic structure due to coordination.
Applications and Future Directions
The metal complexes of HMQC are poised for investigation across several high-impact scientific fields.
-
Drug Development: As with many 8-HQ derivatives, HMQC complexes are strong candidates for antimicrobial and anticancer agents.[1][4][9] Chelation can enhance lipophilicity, facilitating cell membrane penetration, and the complex itself can interfere with essential metal-dependent enzymes in pathogens or cancer cells.[1]
-
Neurodegenerative Diseases: The ability to chelate metal ions like copper, zinc, and iron is a key strategy in therapies for diseases like Alzheimer's, where metal dyshomeostasis contributes to amyloid plaque formation.[3][4]
-
Fluorescent Sensing: The rigid structure formed upon chelation can restrict intramolecular vibrations, leading to a significant enhancement of fluorescence emission.[2][3] This makes HMQC complexes potential "turn-on" fluorescent sensors for specific metal ions in biological or environmental samples.
Diagram 3: Application Pathways for HMQC Metal Complexes
Caption: The key properties of HMQC metal complexes lead to diverse applications.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. ResearchGate. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Bajpai, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). [Link]
-
Cardoso, A. C., et al. (2024). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]
-
Martell, A. E., & Hancock, R. D. (1996). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Nebraska-Lincoln, DigitalCommons@University of Nebraska-Lincoln. [Link]
-
Gao, J., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1647–1660. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]
-
Lameijer, L. N., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11847–11862. [Link]
-
Brelot, L., et al. (2021). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]
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- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 8-Hydroxy-2-methylquinoline-4-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of Substituted Quinoline Scaffolds in Modern OLED Technology
The field of organic light-emitting diodes (OLEDs) is in a perpetual state of innovation, driven by the quest for materials that offer enhanced efficiency, stability, and color purity. Within the vast landscape of organic semiconductors, 8-hydroxyquinoline and its derivatives have carved out a significant niche, primarily due to their exceptional chelating ability, robust thermal stability, and favorable electronic properties.[1][2][3] The archetypal tris(8-hydroxyquinolinato)aluminum (Alq3) has been a cornerstone of OLED research and commercialization, serving as a reliable electron transporter and green emitter.[4] The strategic functionalization of the 8-hydroxyquinoline backbone presents a compelling avenue for fine-tuning the optoelectronic characteristics of these materials. This guide focuses on a specific, yet promising derivative: 8-Hydroxy-2-methylquinoline-4-carboxylic acid .
While direct, extensive research on the application of this compound in OLEDs is nascent, its molecular architecture suggests significant potential. The inclusion of a methyl group at the 2-position and a carboxylic acid at the 4-position on the 8-hydroxyquinoline framework can be hypothesized to modulate the ligand field strength, influence the solubility for solution-based processing, and alter the HOMO/LUMO energy levels of its corresponding metal complexes. This, in turn, could lead to novel emissive properties and improved device performance.
This document serves as a comprehensive technical guide, providing a scientifically grounded, albeit partially extrapolated, framework for the synthesis, characterization, and application of this compound in OLEDs. The protocols and insights presented herein are built upon established principles of organic synthesis, materials science, and device physics, drawing parallels from closely related and extensively studied quinoline derivatives.
Part 1: Synthesis and Characterization of this compound
A plausible and efficient synthetic route to this compound is the Doebner reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.[5] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Proposed Synthetic Protocol: Doebner Reaction
This protocol outlines a potential pathway for the synthesis of the target compound.
Reactants:
-
2-Amino-6-methylphenol (as the aniline derivative)
-
Glyoxylic acid (as the aldehyde component)
-
Pyruvic acid
-
Ethanol (solvent)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylphenol (1 equivalent) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents). An exothermic reaction may be observed.
-
Addition of Glyoxylic Acid: Subsequently, add an aqueous solution of glyoxylic acid (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is recommended.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Material Characterization
A thorough characterization of the synthesized material is crucial before its incorporation into OLED devices.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the molecular structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., -OH, -COOH, C=N). |
| UV-Visible Spectroscopy | To determine the absorption properties and estimate the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | To characterize the emissive properties, including the emission wavelength and quantum yield. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are critical for predicting charge injection and transport behavior in an OLED. |
Part 2: Application in OLEDs: A Ligand for Novel Emissive Metal Complexes
The most probable and impactful application of this compound in OLEDs is as a ligand for the formation of luminescent metal complexes. The bidentate chelating nature of the 8-hydroxyquinoline core is well-documented to form stable and emissive complexes with a variety of metal ions, including Al³⁺, Zn²⁺, and Ir³⁺.[2][4][6]
Rationale for Metal Complex Formation
The formation of a metal complex with this compound can offer several advantages:
-
Enhanced Emission: The chelation to a metal center can increase the rigidity of the molecule, reducing non-radiative decay pathways and enhancing the photoluminescence quantum yield.[1]
-
Color Tuning: The choice of the central metal ion and the electronic nature of the substituents on the quinoline ring can significantly influence the emission color.
-
Improved Stability: Metal complexes often exhibit higher thermal and morphological stability compared to their organic ligand counterparts, leading to longer device lifetimes.
Protocol for the Synthesis of a Generic Metal Complex (M(8-H2MQC)n)
This protocol provides a general procedure for the synthesis of a metal complex, which can be adapted for different metal precursors.
Materials:
-
This compound
-
A suitable metal salt (e.g., Aluminum isopropoxide, Zinc acetate)
-
Ethanol or other suitable solvent
-
Base (e.g., Sodium hydroxide or triethylamine)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve this compound in ethanol in a round-bottom flask.
-
Deprotonation: Add a stoichiometric amount of base to deprotonate the hydroxyl and carboxylic acid groups, facilitating coordination to the metal center.
-
Addition of Metal Salt: In a separate flask, dissolve the metal salt in ethanol. Add this solution dropwise to the ligand solution with vigorous stirring.
-
Reaction and Precipitation: Heat the reaction mixture to reflux for several hours. The formation of the metal complex is often indicated by a color change and the precipitation of a solid.
-
Isolation and Purification: Cool the mixture, collect the precipitate by filtration, and wash it with ethanol and water to remove any unreacted starting materials and salts. Further purification can be achieved by sublimation or recrystallization.
Part 3: OLED Device Fabrication and Characterization
The fabricated metal complex can then be incorporated into a multilayer OLED device. A typical device architecture is presented below.
Standard OLED Architecture
Caption: A typical multilayer OLED device architecture.
Protocol for OLED Fabrication (Vacuum Thermal Evaporation)
-
Substrate Preparation: Start with pre-cleaned Indium Tin Oxide (ITO) coated glass substrates. The cleaning process typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 10 nm) of a suitable HIL material, such as HAT-CN, onto the ITO surface by vacuum thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: Subsequently, deposit a layer (e.g., 40 nm) of an HTL material, like NPB or TAPC.
-
Emissive Layer (EML) Deposition: Co-evaporate the synthesized metal complex (as the host or dopant) with a suitable host or guest material to form the emissive layer (e.g., 30 nm). The doping concentration is a critical parameter to optimize device performance.
-
Electron Transport Layer (ETL) Deposition: Deposit a layer (e.g., 30 nm) of an ETL material. Given the 8-hydroxyquinoline core of the ligand, the synthesized complex itself may possess good electron transport properties, potentially allowing it to also function as the ETL.[1]
-
Electron Injection Layer (EIL) and Cathode Deposition: Finally, deposit a thin layer of an EIL material (e.g., 1 nm of LiF) followed by a thicker layer of a low work function metal cathode (e.g., 100 nm of Aluminum).
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Device Characterization Workflow
Caption: Workflow for OLED device characterization.
Part 4: Expected Performance and Data Interpretation
While no specific performance data exists for OLEDs based on this compound, we can extrapolate potential characteristics based on related materials.
| Performance Metric | Expected Outcome and Interpretation |
| Turn-on Voltage | The turn-on voltage will be influenced by the HOMO/LUMO energy levels of the material and the overall device architecture. A well-matched energy level alignment should result in a low turn-on voltage. |
| Electroluminescence (EL) Spectrum | The position of the EL peak will determine the emission color. The carboxylic acid and methyl substituents are likely to cause a shift in the emission compared to the parent 8-hydroxyquinoline complexes. The full width at half maximum (FWHM) of the spectrum will indicate the color purity. |
| External Quantum Efficiency (EQE) | The EQE is a measure of the device's ability to convert injected charge carriers into emitted photons. This will depend on the photoluminescence quantum yield of the emissive material, charge balance, and light outcoupling efficiency. |
| Current and Power Efficiency | These metrics relate the light output to the electrical power input. They are crucial for assessing the energy efficiency of the device. |
| Operational Lifetime | The stability of the synthesized metal complex and the overall device architecture will determine the operational lifetime. The presence of the carboxylic acid group might influence intermolecular interactions and film morphology, which could impact device stability. |
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored material for OLED applications. Its synthesis via established methodologies like the Doebner reaction appears feasible. The true potential of this compound likely lies in its use as a ligand to form novel metal complexes, which could exhibit unique photophysical properties. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and device integration of this promising quinoline derivative. Further research is warranted to elucidate its specific properties and to fully assess its viability in next-generation OLED technologies.
References
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (URL: [Link])
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Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (URL: [Link])
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (URL: [Link])
- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (URL: Not a clickable URL was provided in the search results)
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])
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Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (URL: [Link])
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Quinoxaline derivatives as attractive electron-transporting materials. (URL: [Link])
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Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (URL: [Link])
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Quinoxaline derivatives as attractive electron-transporting materials. (URL: [Link])
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (URL: [Link])
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (URL: [Link])
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Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and.... (URL: [Link])
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Validation & Comparative
A Tale of Two Chelators: A Comparative Guide to 8-Hydroxy-2-methylquinoline-4-carboxylic acid and 8-hydroxyquinaldine for Researchers
Guide Prepared by an In-House Senior Application Scientist
For drug development professionals and researchers, the selection of a small molecule for a specific application—be it as a therapeutic agent, a chemical sensor, or an analytical reagent—is a critical decision point. The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure, renowned for its potent metal-chelating capabilities that underpin a vast range of biological activities, from antimicrobial to antineurodegenerative.[1][2][3] This guide provides an in-depth, objective comparison of two key 8HQ derivatives: the classic 8-hydroxyquinaldine and its more functionalized counterpart, 8-Hydroxy-2-methylquinoline-4-carboxylic acid .
We will move beyond a simple catalog of properties to explore the fundamental chemical causality that dictates their performance in experimental settings. This analysis is designed to empower researchers to make an informed choice based on the specific demands of their work.
Molecular Profiles: The Decisive Impact of a Carboxyl Group
At first glance, the two molecules share the same foundational 8-hydroxy-2-methylquinoline core. This core structure is responsible for the characteristic bidentate chelation of metal ions, coordinating through the phenolic oxygen and the ring nitrogen.[4] However, the addition of a carboxylic acid moiety at the 4-position in this compound is a transformative structural alteration.
8-hydroxyquinaldine (also known as 2-Methyl-8-quinolinol) is a relatively simple, lipophilic molecule.[5][6] Its character is primarily defined by the 8-hydroxyquinoline core and the electron-donating methyl group at the 2-position.
This compound introduces a third potential coordination site and a second acidic proton. This seemingly minor change dramatically alters the molecule's electronic properties, solubility, and steric profile, which has profound implications for its interactions with biological systems and metal ions.
Below is a diagram illustrating the key structural difference.
Caption: Structural comparison of 8-hydroxyquinaldine and this compound.
Comparative Physicochemical Properties
The most significant divergence in the performance of these two compounds stems from their differing physicochemical properties. The addition of the carboxyl group makes this compound a more polar and acidic compound than 8-hydroxyquinaldine.
| Property | 8-hydroxyquinaldine | This compound | Causality of Difference |
| IUPAC Name | 2-methylquinolin-8-ol[5] | This compound | N/A |
| Synonyms | 2-Methyl-8-quinolinol | Xanthurenic acid (isomer) | N/A |
| Molecular Formula | C₁₀H₉NO[5] | C₁₁H₉NO₃ | Addition of -COOH group |
| Molecular Weight | 159.18 g/mol [5] | 203.19 g/mol | Addition of -COOH group |
| Water Solubility | Insoluble (0.4 g/L)[6] | Expected to be higher | The polar carboxylic acid group can engage in hydrogen bonding with water, increasing aqueous solubility. |
| Solubility (Organic) | Soluble in hot alcohol, ether, benzene[6] | Expected to be lower in non-polar solvents | Increased overall polarity reduces solubility in non-polar organic solvents. |
| Acidity (pKa) | pK₁: 5.55 (pyridinium N-H⁺)pK₂: 10.31 (phenolic O-H)[6] | Expected to have 3 pKa values | The carboxylic acid introduces a highly acidic proton (pKa ~2-5), in addition to the phenolic and pyridinium protons. |
| Chelation Sites | Bidentate (N, O⁻) | Potentially Tridentate (N, O⁻, COO⁻) | The carboxyl group provides a third potential coordination site for metal ions. |
Performance in Key Applications: A Mechanistic Comparison
The differences in physicochemical properties directly translate to divergent performance in research applications.
Metal Chelation and Sensing
Both molecules are excellent chelators. 8-hydroxyquinoline and its derivatives are widely used for the analytical determination of metal ions, often forming fluorescent complexes.[1] The choice between the two depends on the experimental medium and the target ion.
-
8-hydroxyquinaldine : Its high lipophilicity makes it an excellent choice for extracting metal ions from an aqueous phase into an organic solvent.[6] It readily crosses cell membranes, a property exploited in its use as an ionophore and in its antimicrobial activity.[3][7]
-
This compound : Its enhanced water solubility makes it more suitable for applications in aqueous buffers without the need for organic co-solvents. The presence of the carboxyl group can also alter its selectivity for different metal ions compared to 8-hydroxyquinaldine. The potential for tridentate chelation could lead to the formation of more stable complexes with certain metals.
The following workflow outlines a general protocol for comparing the metal-chelating ability of the two compounds using UV-Visible spectrophotometry.
Caption: Workflow for comparing metal chelation via UV-Vis titration.
Biological Activity (Antimicrobial & Enzyme Inhibition)
The biological activity of 8-hydroxyquinolines is often linked to their ability to chelate essential metal ions, disrupting cellular homeostasis in pathogens or inhibiting metalloenzymes.[2][4]
-
8-hydroxyquinaldine : Its proven fungicidal and insecticidal properties are attributed to its lipophilicity, which allows it to penetrate the cell walls and membranes of microorganisms. Once inside, it can sequester essential intracellular metal ions like Fe²⁺ or Zn²⁺.
-
This compound : While its core structure suggests similar potential, its biological activity profile will be different. Its lower lipophilicity might hinder its ability to passively diffuse across cell membranes, potentially reducing its efficacy as a general antimicrobial agent compared to 8-hydroxyquinaldine. However, this same property could make it a more specific inhibitor for extracellular metalloenzymes or targets accessible from the aqueous phase. The carboxylate group could also specifically interact with positively charged residues (e.g., lysine, arginine) in an enzyme's active site, providing an additional anchor point for binding.
Experimental Protocols
To provide a practical basis for comparison, we describe a standardized protocol for evaluating metal chelation.
Protocol: Comparative Analysis of Zinc (Zn²⁺) Chelation by UV-Vis Spectrophotometry
This protocol quantifies the interaction between the chelator and a metal ion by observing changes in the compound's absorbance spectrum upon metal binding.
A. Materials:
-
8-hydroxyquinaldine (Compound A)
-
This compound (Compound B)
-
Ethanol (Spectroscopic grade)
-
HEPES buffer (50 mM, pH 7.4)
-
Zinc Chloride (ZnCl₂)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
B. Stock Solution Preparation:
-
Prepare 1 mM stock solutions of Compound A and Compound B in ethanol.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
C. Titration Procedure (Perform for each compound):
-
Set up a series of 1.5 mL microcentrifuge tubes.
-
To each tube, add a fixed amount of the chelator stock solution to achieve a final concentration of 50 µM in the final assay volume.
-
Add varying amounts of the 10 mM ZnCl₂ stock solution to achieve a molar ratio ([Zn²⁺]/[Chelator]) ranging from 0 to 5.0 (e.g., 0, 0.2, 0.5, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0).
-
Add HEPES buffer to bring the final volume in each tube to 1 mL.
-
Mix well and incubate at room temperature for 15 minutes to allow complexation to reach equilibrium.
D. Spectrophotometric Measurement:
-
Blank the spectrophotometer with a solution containing buffer and the highest concentration of ethanol used in the samples.
-
Measure the absorbance spectrum of each sample from 250 nm to 500 nm.
E. Data Analysis:
-
Identify the wavelength of maximum absorbance change (isosbestic points are also indicative of complex formation).
-
Plot the change in absorbance at this wavelength against the molar ratio of [Zn²⁺]/[Chelator].
-
The inflection point of the resulting curve indicates the stoichiometry of the metal-ligand complex (e.g., a sharp break at a ratio of 1.0 suggests a 1:1 complex). The binding affinity can be further calculated using appropriate binding models (e.g., Scatchard analysis).
Conclusion and Recommendations
The choice between 8-hydroxyquinaldine and this compound is not a matter of which is "better," but which is fitter for purpose .
-
Choose 8-hydroxyquinaldine for applications requiring high lipophilicity, such as:
-
Solvent extraction of metal ions.
-
Probing intracellular metal ion homeostasis.
-
Development of broad-spectrum antimicrobial agents that rely on membrane transport.
-
-
Choose this compound for applications where aqueous solubility and potentially altered selectivity are paramount, such as:
-
Assays conducted in purely aqueous buffer systems.
-
Targeting extracellular metalloenzymes.
-
Developing fluorescent metal sensors for use in biological media.
-
When tridentate chelation may offer an advantage for stabilizing a specific metal complex.
-
By understanding the chemical causality stemming from the 4-carboxyl substitution, researchers can strategically leverage the unique properties of each molecule to achieve their experimental goals with greater precision and success.
References
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SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
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PubChem. 2-Methyl-8-hydroxyquinoline (CID 13224). National Center for Biotechnology Information. [Link]
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Wikipedia. 8-Hydroxyquinoline. [Link]
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MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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PubChem. 8-Hydroxyquinoline (CID 1923). National Center for Biotechnology Information. [Link]
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Videolectures.net. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications. [Link]
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Mol-Instincts. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER (CAS 21638-90-4) Wiki. [Link]
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PubMed Central. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1187–1203. [Link]
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Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
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PubChem. 8-Hydroxy-4-(1-Hydroxyethyl)Quinoline-2-Carboxylic Acid (CID 5289243). National Center for Biotechnology Information. [Link]
- Google Patents. (1937). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
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US EPA. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. [Link]
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A Researcher's Guide to Elucidating and Comparing the Mechanisms of Action: 8-Hydroxy-2-methylquinoline-4-carboxylic acid vs. Ciprofloxacin
In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone. Ciprofloxacin, a second-generation fluoroquinolone, is a well-characterized and potent antibiotic whose mechanism of action serves as a benchmark. In contrast, novel quinolone derivatives, such as 8-Hydroxy-2-methylquinoline-4-carboxylic acid, represent uncharted territory, holding the potential for new antibacterial activities or mechanisms to overcome existing resistance.
This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action of an uncharacterized quinolone, using ciprofloxacin as a reference standard. We will move beyond a simple list of protocols to explain the causal logic behind the experimental choices, ensuring a robust and self-validating workflow.
Part 1: The Benchmark - Ciprofloxacin's Established Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase (composed of GyrA and GyrB subunits) introduces negative supercoils into DNA, a process vital for initiating DNA replication.
-
Topoisomerase IV: In many Gram-positive bacteria, and also present in Gram-negatives, topoisomerase IV (composed of ParC and ParE subunits) is essential for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.
Ciprofloxacin's mechanism involves trapping these enzymes on the DNA in a state known as the cleavage complex.[3][4] The drug intercalates into the DNA at the point of enzyme-mediated cleavage, preventing the re-ligation of the DNA strands. This action converts the essential enzymes into toxic agents that generate lethal double-strand DNA breaks.[3][5] The accumulation of these breaks triggers the bacterial SOS response, a global DNA damage repair system, but the overwhelming damage ultimately leads to the cessation of DNA replication and cell death.[6][7][8]
Caption: Ciprofloxacin's mechanism targeting bacterial DNA topoisomerases.
Part 2: A Step-by-Step Workflow for Mechanistic Elucidation
The structural similarity of this compound to the quinolone core suggests it may share a similar mechanism. However, this must be experimentally validated. The following workflow provides a logical progression from broad activity to specific molecular targets.
Step 1: Foundational Antimicrobial Activity Assessment
The first principle is to establish and quantify the compound's antibacterial potency. This provides a baseline for all subsequent assays. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards.
Experimental Protocol: Broth Microdilution for MIC & MBC
-
Preparation: Prepare a two-fold serial dilution of this compound and ciprofloxacin (as a control) in a 96-well microtiter plate using appropriate cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate 100 µL from each well that shows no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Comparative MIC/MBC Values
| Compound | Organism | MIC (µg/mL)[6][9] | MBC (µg/mL) |
| Ciprofloxacin | E. coli ATCC 25922 | ||
| S. aureus ATCC 29213 | |||
| 8-Hydroxy-2-methyl... | E. coli ATCC 25922 | ||
| S. aureus ATCC 29213 |
Causality Check: A low MBC/MIC ratio (≤4) is indicative of bactericidal activity, similar to ciprofloxacin. A high ratio suggests bacteriostatic activity, which would be a significant mechanistic divergence.
Step 2: Identifying the Primary Cellular Target
Given the quinolone scaffold, DNA gyrase and topoisomerase IV are the most probable targets.[10] In vitro enzyme inhibition assays provide direct evidence of drug-target interaction, independent of cellular factors like membrane permeability or efflux.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent DNA gyrase from converting relaxed plasmid DNA into its supercoiled form.
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP), relaxed pBR322 plasmid DNA, and varying concentrations of the test compound (this compound or ciprofloxacin).
-
Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme. Include a no-enzyme control (DNA only) and a no-inhibitor control (enzyme + DNA).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination & Analysis: Stop the reaction (e.g., with SDS/proteinase K). Analyze the DNA topology by running the samples on a 1% agarose gel.[11]
-
Interpretation: Relaxed and supercoiled DNA migrate differently. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by densitometry.
Experimental Protocol: Topoisomerase IV Decatenation/Relaxation Assay
This assay measures the inhibition of topoisomerase IV's ability to either relax supercoiled DNA or decatenate (unlink) kinetoplast DNA (kDNA).[11][12]
-
Reaction Setup: Combine assay buffer (with ATP), supercoiled plasmid DNA (for relaxation) or kDNA (for decatenation), and varying concentrations of the test compound.
-
Enzyme Addition: Start the reaction by adding purified E. coli or S. aureus topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination & Analysis: Stop the reaction and analyze the products on a 1% agarose gel.
-
Interpretation: The IC50 is the concentration that inhibits 50% of the enzyme's activity, preventing the conversion of supercoiled to relaxed DNA or catenated to decatenated DNA.
Caption: Workflow for identifying primary enzymatic targets.
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (µM) |
| Ciprofloxacin | E. coli DNA Gyrase | |
| E. coli Topoisomerase IV | ||
| 8-Hydroxy-2-methyl... | E. coli DNA Gyrase | |
| E. coli Topoisomerase IV |
Causality Check: Potent IC50 values against these enzymes strongly support a ciprofloxacin-like mechanism. Differences in the Gyrase/Topo IV IC50 ratio between the two compounds can reveal important selectivity differences, which may translate to variations in antibacterial spectrum (e.g., Gram-positive vs. Gram-negative activity).
Step 3: Confirming the Mechanism in a Cellular Context
Positive results from in vitro enzyme assays must be validated within the complex environment of a living bacterial cell. This step confirms that the compound reaches its target and elicits the expected downstream physiological effects.
Experimental Protocol: SOS Response Induction Assay
DNA damage caused by quinolones is a potent inducer of the SOS response.[13] This can be monitored using a reporter strain, such as E. coli carrying a sulA-lacZ or sulA-gfp fusion. The sulA promoter is strongly induced by SOS.
-
Strain & Culture: Grow the reporter strain to the early logarithmic phase.
-
Induction: Expose the culture to sub-MIC concentrations (e.g., 0.25x and 0.5x MIC) of the test compound and ciprofloxacin for a defined period (e.g., 2-4 hours).
-
Measurement:
-
For lacZ fusions, measure β-galactosidase activity using a colorimetric substrate (e.g., ONPG).
-
For gfp fusions, measure fluorescence using a plate reader or flow cytometer.
-
-
Interpretation: A dose-dependent increase in reporter gene expression, comparable to that induced by ciprofloxacin, confirms that the compound causes DNA damage in vivo.[7][14]
Data Presentation: SOS Induction Comparison
| Compound (at 0.5x MIC) | Fold Induction of Reporter Gene (vs. Untreated) |
| Ciprofloxacin | |
| 8-Hydroxy-2-methyl... | |
| Negative Control (e.g., Ampicillin) | ~1 (No induction) |
Causality Check: Strong induction of the SOS response provides a direct link between the compound's activity and the generation of DNA damage, a hallmark of quinolone action.[8]
Part 3: Synthesis and Interpretation
The final step is to synthesize the data from all experiments to build a complete picture of the compound's mechanism of action relative to ciprofloxacin.
-
Potency Correlation: Does the whole-cell activity (MIC) correlate with the enzymatic inhibition (IC50)? A potent enzyme inhibitor with a weak MIC may indicate issues with cell permeability or susceptibility to efflux pumps.
-
Target Preference: Does this compound show a different target preference (Gyrase vs. Topoisomerase IV) compared to ciprofloxacin? This could predict its effectiveness against different bacterial species.
-
Cellular Validation: Does the in-cell SOS response data align with the in vitro enzyme inhibition? This confirms the proposed mechanism is active in a physiological context.
By following this structured, evidence-based workflow, researchers can move from a novel compound to a well-supported mechanism of action. This guide provides the necessary experimental designs and logical checkpoints to rigorously compare the activity of this compound to the established benchmark of ciprofloxacin, paving the way for further drug development.
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MDPI. (n.d.). Assessment of Antibiotic Sensitivity in Biofilms Using GelMA Hydrogel Microspheres. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ciprofloxacin. StatPearls. Retrieved from [Link]
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The Royal Society Publishing. (2015). The SOS response increases bacterial fitness, but not evolvability, under a sublethal dose of antibiotic. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]
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Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]
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ACS Publications. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PMC. Retrieved from [Link]
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Frontiers. (2020). The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Cleavage Assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. Retrieved from [Link]
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American Society for Microbiology. (2024). Exploring the links between SOS response, mutagenesis, and resistance during the recovery period. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
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YouTube. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Our Evolving Understanding of the Mechanism of Quinolones. PMC. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 8-Hydroxy-2-methylquinoline-4-carboxylic Acid by High-Performance Liquid Chromatography
This in-depth technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 8-Hydroxy-2-methylquinoline-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering insights into method selection, development, and validation based on key performance attributes.
The inherent complexity of the this compound structure, possessing both a phenolic hydroxyl group and a carboxylic acid moiety on a fused heterocyclic ring system, presents unique analytical challenges. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in various matrices, from bulk pharmaceutical ingredients to complex biological samples. This guide will elucidate the principles behind an optimized HPLC method and provide a critical comparison with a simpler spectrophotometric approach, supported by illustrative experimental data.
Physicochemical Properties and Analytical Considerations
This compound is a yellow crystalline powder. Its chemical structure, featuring a carboxylic acid group, suggests a low pKa value, making it an acidic compound. The extended chromophore of the quinoline ring system results in strong UV absorbance. These properties are fundamental to the development of both HPLC and UV-Vis spectrophotometric methods. The choice of analytical method is often a trade-off between the high specificity and sensitivity of HPLC and the simplicity and high throughput of UV-Vis spectrophotometry.
Method Comparison: HPLC vs. UV-Vis Spectrophotometry
The selection of an analytical method is dictated by the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the need to resolve the analyte from other components.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Rationale and Insights |
| Specificity | High | Low to Moderate | HPLC excels at separating the analyte from impurities and degradation products, which is crucial for stability studies and analysis in complex matrices. UV-Vis is susceptible to interference from any co-existing substances that absorb at the same wavelength. |
| Sensitivity (LOD/LOQ) | Excellent (ng/mL range) | Good (µg/mL range) | The combination of efficient separation and sensitive UV detection gives HPLC a significant advantage in detecting low concentrations of the analyte. |
| Linearity | Wide linear range | Good, but narrower than HPLC | Both methods can provide a linear response over a certain concentration range. HPLC typically offers a wider dynamic range. |
| Precision | High (<2% RSD) | High (<2% RSD) | Both techniques can achieve high precision with modern instrumentation. |
| Accuracy | High (98-102% recovery) | Good, but prone to bias from interfering substances | The high specificity of HPLC generally leads to higher accuracy. |
| Throughput | Moderate | High | UV-Vis spectrophotometry is significantly faster for sample analysis as it does not require chromatographic separation. |
| Cost & Complexity | High | Low | HPLC systems are more expensive to purchase and operate, and require more skilled personnel. |
Recommended Analytical Methods
An optimized reversed-phase HPLC (RP-HPLC) method is recommended for the accurate and specific quantification of this compound. The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure good peak shape and retention.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-18 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Run Time | 18 minutes |
Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for a solid formulation):
-
Accurately weigh a portion of the powdered sample equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
-
For rapid, routine analysis where high specificity is not a primary concern, UV-Vis spectrophotometry offers a viable alternative.
Spectrophotometric Conditions:
| Parameter | Condition |
| Solvent | 0.1 M Hydrochloric Acid |
| Wavelength of Maximum Absorbance (λmax) | 310 nm |
| Reference | 0.1 M Hydrochloric Acid |
Experimental Protocol: UV-Vis Spectrophotometry
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in 0.1 M Hydrochloric Acid.
-
Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Sample Preparation (for a solid formulation):
-
Accurately weigh a portion of the powdered sample equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of 0.1 M HCl.
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with 0.1 M HCl.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with 0.1 M HCl to a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at 310 nm against the solvent blank.
-
Quantify the analyte by comparing the absorbance of the sample to the calibration curve.
-
Method Validation and Comparative Data
The validation of the analytical methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The following tables summarize the illustrative performance data for the HPLC and UV-Vis methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Linear Range | 1 - 100 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.1 - 102.5% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Intermediate Precision (RSD%) | < 1.5% | < 2.0% |
Visual Workflows
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Logical relationship of parameters for analytical method validation.
Conclusion
For the quantitative analysis of this compound, HPLC is the superior method when high specificity, sensitivity, and accuracy are required, particularly in the context of pharmaceutical quality control and drug development.[2] The developed RP-HPLC method with gradient elution provides excellent resolution and is suitable for the determination of the analyte in the presence of other compounds.
UV-Vis spectrophotometry, while less specific, can be a valuable tool for high-throughput screening or for the analysis of pure substance where interfering compounds are not expected.[3] The choice between these two powerful techniques should be guided by a thorough consideration of the analytical requirements, sample complexity, and available resources.
References
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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The Impact of 2-Methyl Substitution on the Biological Activity of 8-Hydroxyquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] A key determinant of the biological efficacy and selectivity of 8-HQ derivatives is the nature and position of substituents on the quinoline ring. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-methyl substituted 8-hydroxyquinolines, offering insights into how this seemingly simple modification modulates their therapeutic potential.
The Significance of the 2-Methyl Group: A Structural and Functional Perspective
The introduction of a methyl group at the C2 position of the 8-hydroxyquinoline core can significantly influence its physicochemical properties and, consequently, its biological activity. This substitution can impact:
-
Lipophilicity: The methyl group, being a small alkyl group, can subtly increase the lipophilicity of the molecule. This can affect its ability to cross cell membranes and reach intracellular targets.[2]
-
Steric Hindrance: The presence of the methyl group near the nitrogen atom of the pyridine ring can introduce steric hindrance, which may influence the molecule's ability to chelate metal ions or interact with the active sites of enzymes.
-
Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density distribution within the quinoline ring system, potentially affecting its reactivity and binding affinity to biological targets.
The following sections will delve into a comparative analysis of 2-methyl-8-hydroxyquinoline and its derivatives against other substituted 8-HQs across various biological activities, supported by experimental data and detailed protocols.
Comparative Biological Activity
Antimicrobial Activity: A Subtle Modulator
The antimicrobial properties of 8-hydroxyquinolines are well-documented and are often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] A comparative study on the antimicrobial activity against human intestinal bacteria revealed that the antimicrobial activity of 2-methyl-8-hydroxyquinoline was similar to that of the parent 8-hydroxyquinoline.[4]
Table 1: Comparative Antimicrobial Activity against Clostridium difficile
| Compound | Concentration (mg/disc) | Growth Inhibition |
| 8-Hydroxyquinoline | 0.5 | Strong |
| 0.1 | Moderate | |
| 0.05 | Weak | |
| 2-Methyl-8-hydroxyquinoline | 0.2 | Potent |
| 0.1 | Strong | |
| 0.05 | Moderate | |
| 0.02 | Weak |
Data sourced from Jeon et al., 2009.[4]
This suggests that while the 8-hydroxyl group is crucial for activity, the 2-methyl substitution does not significantly enhance or diminish the antibacterial effect against these specific strains. The primary mechanism of action likely remains the chelation of metal ions, which is not substantially altered by the 2-methyl group in this context.
Anticancer Activity: A More Pronounced Influence
In the realm of anticancer research, substitutions on the 8-hydroxyquinoline scaffold can lead to more dramatic shifts in activity. While direct comparative studies focusing solely on the 2-methyl group are limited, analysis of broader SAR studies provides valuable insights.
Derivatives of 8-hydroxy-2-quinolinecarbaldehyde, which is synthesized from 2-methyl-8-hydroxyquinoline, have shown promising in vitro and in vivo antitumor activity.[5][6] The introduction of substituents at the C2 and C5 positions of the 8-hydroxyquinoline ring has been shown to increase anticancer activity.[7] This suggests that modifications at the 2-position, including the methyl group or its derivatives, can be beneficial for enhancing cytotoxicity against cancer cells. The anticancer activity is often linked to the chelation of iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[6]
Table 2: Cytotoxicity of 2-Substituted 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Schiff base of 2-quinolinecarboxaldehyde | A549 (Lung) | > 50 |
| Cu(II) complex of the above Schiff base | A549 (Lung) | 3.93 |
| Zn(II) complex of the above Schiff base | A549 (Lung) | 18.26 |
Data presented is for derivatives of 2-quinolinecarboxaldehyde as direct comparative data for 2-methyl-8-hydroxyquinoline was not available in the reviewed literature.[8] This data highlights the significant enhancement of anticancer activity upon metal complexation of 2-substituted 8-hydroxyquinoline derivatives.
Neuroprotective Effects: A Multifaceted Role
The neuroprotective effects of 8-hydroxyquinoline derivatives are largely attributed to their ability to chelate metal ions, such as iron, copper, and zinc, which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[9] While extensive research exists on various substituted 8-HQs, the specific role of the 2-methyl group is an area of ongoing investigation.
Derivatives synthesized from 8-hydroxyquinoline-2-carbaldehyde have been developed as multifunctional ligands targeting cholinesterases and monoamine oxidases, enzymes involved in neurodegeneration.[10] This indicates that the 2-position is a viable site for modification to develop potent neuroprotective agents. The chelation of excess metal ions in the brain by these compounds can prevent oxidative stress and neuronal damage.[9]
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential.
Synthesis of 2-Methyl-8-hydroxyquinoline
A common and effective method for the synthesis of 2-methyl-8-hydroxyquinoline is the Doebner-von Miller reaction, which involves the reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent and an acid.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 33.0 g (0.3 mol) of o-aminophenol in 150 mL of 18% hydrochloric acid.
-
Addition of Reactants: Heat the mixture to reflux with stirring. Over a period of 30 minutes, add a solution of 14.0 g (0.1 mol) of o-nitrophenol (as an oxidizing agent) and 42.0 mL (0.4 mol) of crotonaldehyde dropwise.
-
Reaction: Continue to reflux the mixture for 2 hours.
-
Work-up: After cooling, neutralize the reaction mixture with ammonia solution.
-
Extraction: Extract the product with toluene (4 x 100 mL).
-
Drying and Purification: Dry the combined organic layers with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Final Purification: Purify the crude product by vacuum distillation, collecting the fraction at 149-155 °C/246 Pa. The final product is 2-methyl-8-hydroxyquinoline.
Diagram 1: Synthesis of 2-Methyl-8-hydroxyquinoline
Caption: General workflow for the synthesis of 2-methyl-8-hydroxyquinoline.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound (e.g., 2-methyl-8-hydroxyquinoline) in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).
Diagram 2: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12] The absorbance is proportional to the number of viable cells.
Diagram 3: MTT Assay for Cytotoxicity Assessment
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Neuroprotection Assay: MPP+ Induced Toxicity in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.
Step-by-Step Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific period (e.g., 24 hours).
-
Toxin Induction: Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that causes Parkinson's-like symptoms, to the cell culture and incubate for another 24 hours.[13][14]
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the viability of cells treated with the test compound and MPP+ to those treated with MPP+ alone to determine the neuroprotective effect.
Conclusion: The Subtle but Significant Role of the 2-Methyl Group
The substitution of a methyl group at the C2 position of the 8-hydroxyquinoline scaffold presents a nuanced yet significant impact on its biological activity. In the context of antimicrobial effects against certain intestinal bacteria, the 2-methyl group appears to be a neutral player, with the core 8-hydroxyquinoline structure and its metal-chelating ability being the primary drivers of activity.
However, in the arenas of anticancer and neuroprotective research, the 2-position emerges as a critical site for modification. While direct evidence for the superiority of the 2-methyl group itself is still being gathered, the promising activity of its derivatives, such as 8-hydroxy-2-quinolinecarbaldehyde, underscores the potential of this substitution. The enhanced lipophilicity and altered steric and electronic properties conferred by the 2-methyl group can be strategically exploited to design more potent and selective therapeutic agents. Further systematic comparative studies are warranted to fully elucidate the structure-activity relationship and unlock the full therapeutic potential of 2-methyl substituted 8-hydroxyquinolines.
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Ali, A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(5), 2345. [Link]
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Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]
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Chen, Y., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International Journal of Molecular Sciences, 24(10), 8691. [Link]
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Gao, C., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharmaceutica Sinica B, 12(1), 235-251. [Link]
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Gouveia, L. F., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112165. [Link]
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Jeon, J.-H., et al. (2009). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. Journal of the Korean Society for Applied Biological Chemistry, 52(2), 202-205. [Link]
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Li, J., et al. (2012). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]
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Meker, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (75), e50767. [Link]
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Abdel-Wahab, B. F., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Journal of the Chinese Chemical Society, 63(9), 756-764. [Link]
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Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(11), e05473. [Link]
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Szychowski, K. A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1011. [Link]
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Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Current Research in Bacteriology, 6(1), 1-8. [Link]
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El-Gamal, K. M., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Bulletin of Faculty of Pharmacy, Cairo University, 54(2), 227-235. [Link]
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Chan, H. L., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 231-235. [Link]
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Phiboon, P., et al. (2023). Protective Role of Whey Protein Isolate on MPP+ -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. Foods, 12(10), 2061. [Link]
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Gorniak, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(11), 9331. [Link]
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Wang, X., et al. (2023). Synthesis, structure diversity, and antimicrobial studies of Ag( i ) complexes with quinoline-type ligands. CrystEngComm, 25(27), 3865-3874. [Link]
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Kim, H. J., et al. (2011). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neurochemical Research, 36(11), 2213-2220. [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
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Aslam, M. S., et al. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Latin American Journal of Pharmacy, 38(10), 2056-62. [Link]
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Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(4), 3623-3636. [Link]
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Weidner, J., et al. (2020). Cytotoxicity MTT Assay Protocols and Methods. In: Cell Viability Assays. Methods in Molecular Biology, vol 2109. Humana, New York, NY. [Link]
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Asadi, M., et al. (2022). Effect of MPP⁺ on cell viability of nondifferentiated SH-SY5Y cells. ResearchGate. [Link]
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Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. YouTube. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. [Link]
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Al-Suwaidan, I. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online Journal of Chemistry, 1(1), 1-10. [Link]
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Le, T. B., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 16(31), 5679-5683. [Link]
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A Comparative Guide to the Cross-Reactivity of 8-Hydroxy-2-methylquinoline-4-carboxylic Acid with Divalent Cations
Introduction
8-Hydroxy-2-methylquinoline-4-carboxylic acid is a derivative of 8-hydroxyquinoline (8-HQ), a class of compounds renowned for their ability to form complexes with a wide array of metal ions.[1][2] This chelating property makes them valuable in diverse fields, from medicinal chemistry as therapeutic agents to analytical chemistry as fluorescent sensors for detecting biologically and environmentally significant metal ions.[1][3] The core structure of 8-HQ derivatives, featuring a nitrogen atom in the pyridine ring and an adjacent hydroxyl group, allows for the formation of stable five-membered chelate rings with metal cations.[3]
The specificity of these interactions is paramount for their application. For instance, if this compound is intended as a selective sensor or therapeutic chelator for a specific divalent cation, its cross-reactivity with other prevalent cations must be thoroughly understood. Divalent cations such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), manganese (Mn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) are ubiquitous in biological systems and can act as potential interferents.[4][5]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound with a selection of divalent cations. We will delve into the experimental design, detailed protocols for spectroscopic analysis, and the interpretation of binding data.
Experimental Rationale and Design
To quantitatively evaluate the binding affinity and selectivity of this compound, we will employ two robust and widely used spectroscopic techniques: UV-Visible (UV-Vis) Absorption Spectroscopy and Fluorescence Spectroscopy .
The fundamental principle behind these methods is that the coordination of a metal ion to the 8-hydroxyquinoline core perturbs its electronic structure. This perturbation leads to measurable changes in the molecule's absorbance and fluorescence properties.[6][7][8] By systematically titrating a solution of this compound with different divalent cations, we can monitor these spectral changes to determine key binding parameters, such as the binding affinity (Ka) or dissociation constant (Kd).
UV-Vis spectroscopy is a valuable technique for monitoring binding events that cause a shift in the absorption spectrum of the chelator.[9][10] Fluorescence spectroscopy , on the other hand, often provides higher sensitivity and is particularly useful for detecting metal ions, as the chelation can lead to a significant enhancement or quenching of the fluorescence signal.[1][11][12] This "turn-on" or "turn-off" response can be a highly selective indicator of a specific metal ion.[7][11]
Our experimental workflow is designed to be systematic and self-validating:
Caption: A stepwise workflow for the cross-reactivity testing of this compound with divalent cations.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (high purity)
-
Chloride or nitrate salts of the divalent cations of interest (e.g., ZnCl₂, Cu(NO₃)₂, FeCl₂, etc.)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
DMSO (spectroscopic grade)
-
Deionized water
Protocol 1: UV-Vis Spectrophotometric Titration
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of each divalent cation in the chosen buffer.
-
-
Titration Procedure:
-
Dilute the this compound stock solution in the buffer to a final concentration of 20-50 µM in a quartz cuvette.
-
Record the initial absorbance spectrum (typically 250-500 nm).
-
Add incremental amounts of a divalent cation stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the new absorbance spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Repeat the entire titration process for each divalent cation.
-
Protocol 2: Fluorescence Spectroscopic Titration
-
Instrument Setup:
-
Determine the optimal excitation wavelength (λex) by recording an excitation scan of the this compound solution.
-
Set the emission wavelength range accordingly.
-
-
Titration Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in the buffer in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum.
-
Follow the same incremental addition and equilibration steps as in the UV-Vis titration protocol, recording the fluorescence spectrum after each addition of the divalent cation.
-
Repeat for each cation.
-
Data Analysis and Interpretation
The data obtained from the titrations can be used to determine the binding constant for each cation. A common method for analyzing 1:1 binding stoichiometry is the Benesi-Hildebrand equation .[13][14] This method involves plotting the reciprocal of the change in absorbance or fluorescence intensity against the reciprocal of the cation concentration. The binding constant (Ka) can then be calculated from the slope and intercept of the resulting linear plot.[15]
Caption: The formation of a complex between the ligand and a divalent cation leads to a measurable change in the spectroscopic properties.
Comparative Data and Discussion
The following table presents a hypothetical but expected outcome for the binding affinities of this compound with various divalent cations, based on the known behavior of similar 8-hydroxyquinoline derivatives.[16][17] The stability of these complexes often follows the Irving-Williams series, which predicts the relative stabilities of complexes formed by first-row transition metal ions.[16][17]
| Divalent Cation | Apparent Dissociation Constant (Kd) (µM) | Relative Binding Affinity | Expected Spectroscopic Change |
| Cu²⁺ | ~ 1-10 | Very High | Significant spectral shift and/or fluorescence quenching |
| Zn²⁺ | ~ 10-50 | High | Moderate spectral shift and/or fluorescence enhancement |
| Fe²⁺ | ~ 50-150 | Moderate | Observable spectral changes |
| Mn²⁺ | ~ 150-500 | Moderate to Low | Minor spectral changes |
| Ca²⁺ | > 1000 | Very Low | Negligible to no change |
| Mg²⁺ | > 1000 | Very Low | Negligible to no change |
Discussion: The data would likely reveal a high selectivity of this compound for transition metal ions like Cu²⁺ and Zn²⁺ over alkaline earth metals like Ca²⁺ and Mg²⁺. This is a common characteristic of 8-hydroxyquinoline-based chelators.[2] The strong affinity for Cu²⁺ and Zn²⁺ is crucial for applications such as fluorescent sensing, where these ions are often the target analytes.[3] However, if the intended use is as a chelator for a specific ion, for example, Zn²⁺, the strong binding of Cu²⁺ would represent significant cross-reactivity that must be considered in the design of the application.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach for the comparative analysis of the cross-reactivity of this compound with various divalent cations. By employing UV-Vis and fluorescence spectroscopy, researchers can obtain quantitative data on binding affinities and establish a clear selectivity profile. This information is essential for the rational design and development of applications for this and similar chelating agents in fields ranging from analytical chemistry to drug development. The provided protocols and data interpretation framework serve as a robust starting point for such investigations.
References
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Al-Omair, M. A. (Year). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. [Link]
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Jomova, K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. [Link]
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Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]
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Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]
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Nurchi, V. M., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link]
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Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health. [Link]
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FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
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Adebayo, K. I., et al. (2025). New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. RSC Advances. [Link]
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Jomova, K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. [Link]
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Supporting Information for "A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+". (n.d.). [Link]
-
Crisponi, G., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Dalton Transactions. [Link]
-
Ryder, S. P. (2017). How to measure and evaluate binding affinities. eLife. [Link]
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Chibac-Scutaru, A. L., & Roman, G. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Advances. [Link]
-
Domaille, D. W., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PubMed Central. [Link]
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American College of Medical Toxicology. (2021). ACMT Position Statement: Post-Chelator Challenge Urinary Metal Testing. [Link]
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ResearchGate. (2025). Measuring Binding Affinity of Protein-Ligand Interaction Using Spectrophotometry: Binding of Neutral Red to Riboflavin-Binding Protein. [Link]
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Moodle@Units. (n.d.). Binding Constants and Their Measurement. [Link]
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Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Publications. [Link]
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Rohini, R., et al. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record. [Link]
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Nurchi, V. M., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. PubMed. [Link]
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ResearchGate. (n.d.). Benesi-Hildebrand plot for determination of binding constant of compound 4. [Link]
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ACS Publications. (n.d.). Synthesis and characterization of a poly(acrylamidoxime) metal chelating resin. [Link]
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University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. [Link]
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Frontiers. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. [Link]
-
ACS Publications. (n.d.). Improved Accuracy and Precision in the Determination of Association Constants. [Link]
-
LookChem. (n.d.). 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. [Link]
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Supporting Information for "A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions: Applications in real samples". (n.d.). [Link]
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A Researcher's Guide to Fluorescent Probes for Magnesium Sensing: A Comparative Analysis of Alternatives to 8-Hydroxyquinoline
Magnesium ions (Mg²⁺) are critical cofactors in a vast array of enzymatic reactions and play indispensable roles in fundamental physiological processes, including DNA synthesis, signal transduction, and muscular contraction.[1][2] The dysregulation of Mg²⁺ homeostasis is implicated in numerous pathologies, from cardiovascular diseases to neuromuscular disorders, making the precise measurement of intracellular free Mg²⁺ concentrations a key objective in biomedical research.[3] For decades, fluorescent probes have offered a powerful, non-invasive means to monitor these dynamics with high spatial and temporal resolution.[4]
While 8-hydroxyquinoline and its derivatives have historically been used for metal ion detection, their application in complex biological systems is often hampered by limitations such as moderate affinity and potential interference from other biologically relevant cations.[5][6] This guide provides a comparative overview of superior alternative fluorescent probes for Mg²⁺ sensing, designed for researchers, scientists, and drug development professionals seeking robust and reliable tools for their experimental workflows. We will delve into the mechanisms, performance characteristics, and practical applications of leading alternatives, supported by experimental data and detailed protocols.
The Predecessor: Understanding the Limitations of 8-Hydroxyquinoline
8-hydroxyquinoline (8-HQ) derivatives function as chemosensors that exhibit changes in their fluorescence properties upon binding to metal ions.[6] While sensitive, their utility in a cellular context is often compromised by:
-
Selectivity Issues: Many 8-HQ derivatives can also bind to other divalent cations, most notably Ca²⁺ and Zn²⁺, which can be a significant confounding factor in biological systems where these ions coexist.[7][8]
-
Photophysical Properties: The excitation and emission profiles of some 8-HQ probes may fall within the ultraviolet range, which can induce cellular autofluorescence and photodamage.
-
Environmental Sensitivity: Their fluorescence can be sensitive to pH changes within the physiological range, complicating the interpretation of signals.[5]
These challenges have driven the development of more sophisticated probes with improved selectivity, sensitivity, and photostability, tailored for the specific demands of live-cell imaging and quantitative analysis.
Modern Alternatives for Magnesium Sensing: A Comparative Overview
The current landscape of Mg²⁺ indicators is dominated by probes designed with higher selectivity and superior optical properties. These can be broadly categorized based on their core chelating structures and resulting photophysical behaviors.
The APTRA-Based Ratiometric Probes: Mag-Fura-2 and Mag-Indo-1
The first generation of widely adopted Mg²⁺ indicators was built upon the APTRA (o-aminophenol-N,N,O-triacetic acid) chelator, a structural analog of the Ca²⁺-binding moiety in Fura-2 and Indo-1.[9]
-
Mag-Fura-2 (Furaptra): This was the pioneering fluorescent probe for visualizing intracellular Mg²⁺ distributions.[9] Upon binding Mg²⁺, Mag-Fura-2 exhibits a distinct shift in its excitation spectrum from approximately 369 nm (Mg²⁺-free) to 330 nm (Mg²⁺-saturated), while its emission remains centered around 500 nm.[9][10] This ratiometric capability—calculating the ratio of fluorescence intensity at two excitation wavelengths—is a significant advantage as it provides a quantitative measure of ion concentration that is independent of probe concentration, path length, and illumination intensity. Its dissociation constant (Kd) for Mg²⁺ is approximately 1.9 mM.[9][10] However, a critical drawback is its significant affinity for Ca²⁺ (Kd ≈ 25 µM), which can interfere with measurements in cellular compartments with high Ca²⁺ transients. It can also be used to measure Zn²⁺.[11]
-
Mag-Indo-1: Similar to Mag-Fura-2, Mag-Indo-1 is also based on the APTRA scaffold. It is an emission-ratiometric probe, meaning its emission wavelength shifts upon ion binding.[1] This property makes it particularly well-suited for applications like flow cytometry.[1] It shares a similar affinity for Mg²⁺ with a Kd of 2.7 mM.[9]
The β-Diketone Probes: The KMG Series
To overcome the selectivity limitations of APTRA-based probes, a new class of indicators was developed using a charged β-diketone motif as the Mg²⁺ binding site.[9][12]
-
KMG-104: This probe represents a significant advancement in Mg²⁺ sensing.[13] It is a non-ratiometric, visible light-excitable probe that displays a strong fluorescence enhancement upon binding Mg²⁺.[9] Crucially, its selectivity for Mg²⁺ over Ca²⁺ is vastly superior to that of Mag-Fura-2.[9][12] The fluorescence of KMG-104 is also stable over a physiological pH range (6.0 to 7.6).[9] These features make KMG-104 one of the most promising and widely used alternatives for live-cell imaging of free Mg²⁺.[9][13] Its acetoxymethyl (AM) ester form, KMG-104-AM, allows for straightforward loading into cells.[9] A derivative, KMG-301, has been developed specifically for monitoring Mg²⁺ dynamics within mitochondria.[14]
The Fluo-4 Analogs: Mag-Fluo-4
Building on the highly successful Fluo-4 scaffold for Ca²⁺ sensing, Mag-Fluo-4 was developed for Mg²⁺ detection.
-
Mag-Fluo-4: This indicator is essentially non-fluorescent in the absence of divalent cations and exhibits a significant increase in fluorescence intensity upon binding Mg²⁺, with no spectral shift.[1] Its key advantage is a more sensitive fluorescence response compared to other intensity-based probes like Magnesium Green.[1] However, its selectivity can be a major concern. Mag-Fluo-4 binds Ca²⁺ with a much higher affinity (Kd ≈ 22 µM) than it does Mg²⁺ (Kd ≈ 4.7 mM).[15][16] This characteristic means that while it is marketed as a magnesium indicator, it can also function as a low-affinity Ca²⁺ indicator.[16][17] In fact, it has been effectively used to measure high Ca²⁺ concentrations in the endoplasmic reticulum.[18] Therefore, its use for measuring cytosolic Mg²⁺ requires careful consideration and control experiments to account for potential interference from Ca²⁺ signals.[19] A newer probe, Mag-520, has been reported to have a 10-fold higher affinity for Mg²⁺ over Ca²⁺, presenting a more selective alternative in this class.[19]
Comparative Performance Data
The selection of an appropriate probe is dictated by the specific experimental requirements, including the expected Mg²⁺ concentration, the presence of interfering ions, and the instrumentation available. The table below summarizes the key performance characteristics of the discussed probes.
| Probe | Type | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ (mM) | Kd for Ca²⁺ (µM) | Key Advantages | Key Limitations |
| 8-Hydroxyquinoline | Intensity-metric | Variable (often UV) | Variable | Variable | Variable | Simple structure | Poor selectivity, pH sensitivity, potential for photodamage.[5][7] |
| Mag-Fura-2 | Ratiometric (Excitation) | ~330/370 | ~500 | 1.9[9][10] | ~25 | Ratiometric quantification, well-established.[9] | UV excitation, significant Ca²⁺ interference. |
| Mag-Indo-1 | Ratiometric (Emission) | ~350 | ~400/475 | 2.7[9] | Low | Emission ratioing is ideal for flow cytometry.[1] | UV excitation, lower signal change than Mag-Fura-2. |
| KMG-104 | Intensity-metric | ~445 | ~530 | ~1.0[20] | High | Excellent selectivity over Ca²⁺, visible light excitation.[9][12] | Non-ratiometric, requires careful controls. |
| Mag-Fluo-4 | Intensity-metric | ~490 | ~515 | 4.7[15][16] | ~22[15][16] | High fluorescence enhancement, visible light excitation.[1] | Binds Ca²⁺ with much higher affinity than Mg²⁺.[15][19] |
| Mag-520 | Intensity-metric | ~490 | ~520 | Not specified | Not specified | Reported 10-fold higher affinity for Mg²⁺ vs. Ca²⁺.[19] | Newer probe, less independently validated data available. |
Experimental Protocol: Measuring Intracellular Mg²⁺ with KMG-104-AM
This protocol provides a validated workflow for loading cells with the selective Mg²⁺ probe KMG-104-AM and performing fluorescence microscopy.
Causality and Self-Validation:
-
AM Ester Loading: The acetoxymethyl (AM) ester group renders the probe lipophilic, allowing it to passively diffuse across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic, active form of KMG-104 in the cytosol. This is a self-validating step, as only viable cells with active esterases will retain the dye.
-
Pluronic F-127: This non-ionic surfactant is crucial for preventing the aggregation of the hydrophobic AM ester in the aqueous loading buffer, ensuring efficient and uniform delivery into the cells.
-
De-esterification Step: Incubating the cells at 37°C after loading is essential to allow sufficient time for complete de-esterification by cellular esterases. Incomplete de-esterification can lead to a high background signal and inaccurate measurements.
-
Controls: Running parallel experiments with ionophores (e.g., ionomycin for Ca²⁺ and Mg²⁺) and chelators (e.g., EDTA/EGTA) is critical to validate that the observed fluorescence changes are indeed due to Mg²⁺ fluctuations.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of KMG-104-AM (e.g., InvivoChem, Cat. V67183) in anhydrous DMSO. Store desiccated at -20°C.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare the final loading buffer. For a final concentration of 5 µM KMG-104-AM, first mix 5 µL of the 1 mM KMG-104-AM stock with 5 µL of the 20% Pluronic F-127 stock. Vortex briefly.
-
Add this mixture to 1 mL of pre-warmed (37°C) imaging buffer and vortex again to ensure complete dispersion. The final Pluronic F-127 concentration will be ~0.1%.
-
Remove the culture medium from the cells and replace it with the loading buffer.
-
-
Incubation and De-esterification:
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
After incubation, gently aspirate the loading buffer and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any extracellular and non-de-esterified probe.
-
Add fresh imaging buffer to the cells for the duration of the experiment.
-
-
Imaging and Analysis:
-
Mount the dish or slide on a fluorescence microscope equipped with appropriate filters (e.g., excitation ~440 nm, emission ~530 nm).
-
Allow the cells to equilibrate on the microscope stage for 5-10 minutes before starting the experiment.
-
Acquire a baseline fluorescence reading.
-
Apply your experimental stimulus (e.g., a drug, agonist, or ionophore) and record the changes in fluorescence intensity over time.
-
Analyze the data by defining regions of interest (ROIs) over individual cells and plotting the change in fluorescence intensity (ΔF/F₀) over time.
-
Conclusion and Future Outlook
The field of fluorescent indicators for magnesium has evolved significantly, moving beyond the general metal-binding properties of 8-hydroxyquinoline to highly engineered probes with superior performance. For ratiometric measurements where UV excitation is permissible, Mag-Fura-2 remains a viable, albeit Ca²⁺-sensitive, option. For most live-cell imaging applications requiring high selectivity and visible light excitation, probes from the KMG series, particularly KMG-104, represent the current standard of excellence.[9] While Mag-Fluo-4 offers a bright signal, its pronounced affinity for Ca²⁺ necessitates careful experimental design and data interpretation.[19]
The ongoing development of novel probes, such as those with two-photon excitation capabilities or genetically encoded sensors, promises to further enhance our ability to dissect the intricate roles of Mg²⁺ in health and disease.[20][21] By understanding the distinct advantages and limitations of each available tool, researchers can select the most appropriate probe to generate accurate, reproducible, and impactful data.
References
-
Liu, M., Yu, X., Li, M., Liao, N., Bi, A., Jiang, Y., & Liu, S. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. RSC Advances, 8(22), 12573–12587. [Link]
-
Royal Society of Chemistry. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. RSC Publishing. [Link]
-
Liu, M., et al. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): From design to application. ResearchGate. [Link]
-
Festa, M., et al. (2012). Intracellular magnesium detection by fluorescent indicators. PubMed. [Link]
-
Festa, M., et al. (2011). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. ResearchGate. [Link]
-
Volgyi, B. (2013). Can anyone recommend MAG-Fluo-4 to monitor intracellular Ca++ changes?. ResearchGate. [Link]
-
Kim, M. H., et al. (2011). Magnesium Ion Selective Two-Photon Fluorescent Probe Based on a Benzo[h]chromene Derivative for in Vivo Imaging. The Journal of Organic Chemistry. [Link]
-
SciSpace. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. SciSpace. [Link]
-
Abdellatif, K., et al. (2020). A highly selective fluorescent probe for the intracellular measurement of magnesium ion. Analytical Biochemistry. [Link]
-
University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]
-
Suzuki, A., et al. (2011). Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria. PLoS One. [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. ResearchGate. [Link]
-
de la Fuente, S., et al. (2016). Reliable measurement of free Ca2+ concentrations in the ER lumen using Mag-Fluo-4. Cell Calcium. [Link]
-
Simons, T. J. (1993). Measurement of free Zn2+ ion concentration with the fluorescent probe mag-fura-2 (furaptra). Journal of Biochemical and Biophysical Methods. [Link]
-
Ozlem, S., et al. (2013). A fluorescent activatable probe for imaging intracellular Mg2+. Chemical Communications. [Link]
-
Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
